2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core through a cyclization reaction involving hydrazine derivatives and diketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyridazinone with N-(6-methylheptan-2-yl)acetamide under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide.
Reduction: Formation of 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is likely related to its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
Uniqueness
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research.
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C21H29N3O3/c1-15(2)6-5-7-16(3)22-20(25)14-24-21(26)13-12-19(23-24)17-8-10-18(27-4)11-9-17/h8-13,15-16H,5-7,14H2,1-4H3,(H,22,25) |
InChI Key |
YTYZSTRCJSHKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.